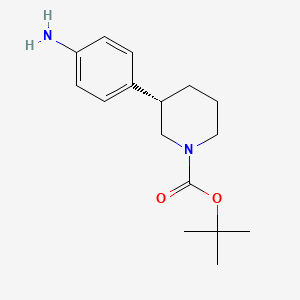
(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate
描述
(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H24N2O2 and its molecular weight is 276.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C14H22N2O2
- Molecular Weight : 250.34 g/mol
- CAS Number : 170011-57-1
Biological Activity Overview
This compound has been studied for its various biological activities, including:
-
Anticancer Activity :
- Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of piperidine have shown promising results in inhibiting cell proliferation in breast cancer models (IC50 values ranging from 0.1 to 100 nM) and inducing apoptosis in cancer cells .
- A study highlighted that certain piperidine derivatives, potentially including (S)-tert-butyl variants, demonstrated selective toxicity against cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
- Neurological Effects :
- Inhibition of Enzymatic Activity :
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis often begins with readily available piperidine derivatives and 4-aminobenzaldehyde.
- Boc Protection : The amine group is protected using Boc (tert-butyloxycarbonyl) to prevent unwanted reactions during subsequent steps.
- Coupling Reaction : The protected amine is then coupled with carboxylic acid derivatives to form the desired product.
- Deprotection : Finally, the Boc group is removed to yield the free amine.
Table 1: Summary of Biological Studies
| Study Reference | Biological Activity | IC50 Value | Cell Line |
|---|---|---|---|
| Cytotoxicity | 0.126 μM | MDA-MB-231 | |
| Apoptosis Induction | 27.13 ng/mL | MCF-7 | |
| MMP Inhibition | Not Specified | Various |
Notable Research Findings
- Cytotoxicity in Cancer Models :
- Selectivity Index :
- Mechanism of Action :
科学研究应用
Medicinal Chemistry
1. Intermediate in Drug Synthesis
(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it is involved in the preparation of niraparib, a drug used for the treatment of certain cancers, including ovarian cancer. Niraparib functions as a poly(ADP-ribose) polymerase (PARP) inhibitor, which is vital for targeting tumors with BRCA mutations . The synthesis pathway often involves Boc protection and chiral separation techniques to ensure the desired stereochemistry is achieved efficiently.
2. Structure-Activity Relationship (SAR) Studies
The compound has been utilized in SAR studies to evaluate modifications that enhance biological activity or alter pharmacokinetic properties. For instance, research into derivatives of this compound has highlighted the importance of specific substituents on the piperidine ring that can significantly influence potency against various biological targets .
Pharmacological Applications
1. Anticancer Activity
Research has indicated that derivatives of this compound may exhibit anticancer properties through mechanisms involving DNA repair pathways. By inhibiting PARP enzymes, these compounds can induce synthetic lethality in cancer cells deficient in homologous recombination repair mechanisms .
2. Potential as Antimalarial Agents
Although not primarily designed for this purpose, some studies have explored the potential of similar piperidine derivatives in antimalarial applications. The optimization of such compounds has shown promising results against Plasmodium falciparum, although challenges remain regarding their bioavailability and permeability .
Table 1: Summary of Research Findings on this compound
属性
IUPAC Name |
tert-butyl (3S)-3-(4-aminophenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-4-5-13(11-18)12-6-8-14(17)9-7-12/h6-9,13H,4-5,10-11,17H2,1-3H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUANUQBXJNXGP-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















